

# Application Note: In Vitro Characterization of BMS-795311

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## Compound of Interest

Compound Name: BMS-795311

Cat. No.: B1191595

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## High-Potency Inhibition of Cholesteryl Ester Transfer Protein (CETP)[1][2][3][4][5][6] Abstract & Scientific Context

**BMS-795311** is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), belonging to the triphenylethylamine (TPE) chemical class.[1][2][3][4][5] Unlike earlier CETP inhibitors (e.g., torcetrapib) which failed due to off-target toxicity (specifically aldosterone pathway activation), **BMS-795311** was designed to avoid these liabilities while maintaining high potency.[1][2][3][4]

In in vitro assays, **BMS-795311** demonstrates an  $IC_{50}$  of approximately 4 nM in recombinant enzyme assays and 0.22  $\mu$ M in human whole plasma assays.[6][2][4] The compound functions by binding to the hydrophobic tunnel of CETP, effectively blocking the hetero-exchange of cholesteryl esters (CE) from HDL to LDL/VLDL and triglycerides (TG) in the reverse direction.[1][2][3]

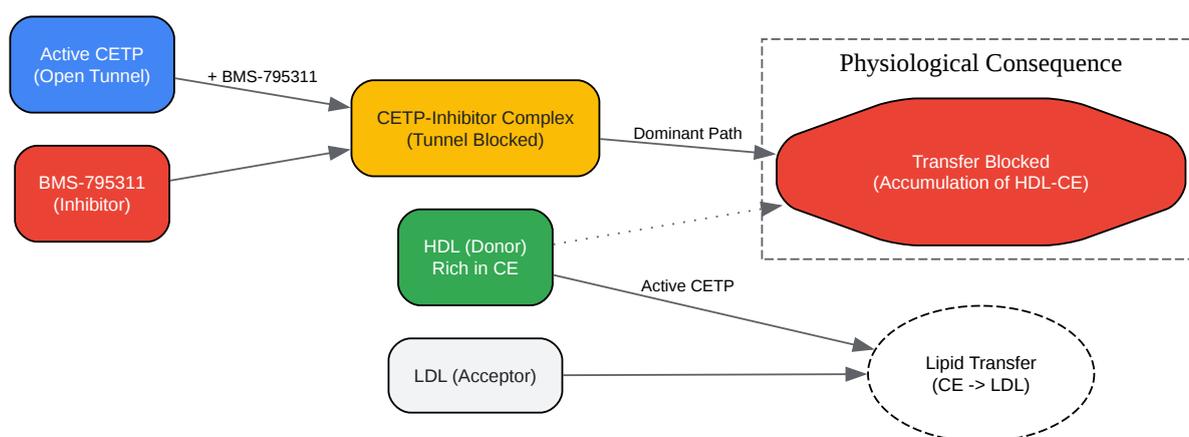
This guide provides two distinct protocols for evaluating **BMS-795311**:

- Scintillation Proximity Assay (SPA): The "Gold Standard" method used in the primary discovery of **BMS-795311** for precise kinetic characterization.[1][2][3]
- Fluorometric Activity Assay: A non-radioactive, high-throughput alternative suitable for routine screening.[1][2][3][4]

## Mechanism of Action & Assay Principle

CETP facilitates the transfer of neutral lipids between lipoproteins.[7] It operates via a "tunnel mechanism" where the protein bridges a donor (HDL) and an acceptor (LDL/VLDL) particle.[1][2][3] **BMS-795311** binds within the central cavity of CETP, sterically hindering the transit of neutral lipids through the tunnel.[1][2][3][4]

### Visualizing the Inhibition Pathway



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Caption: Mechanism of **BMS-795311** inhibition. The compound binds CETP, preventing the shuttle of Cholesteryl Esters (CE) from HDL to LDL.[1][3][4]

## Protocol A: Scintillation Proximity Assay (SPA)

This is the reference method used to determine the 4 nM IC<sub>50</sub> value (Qiao et al., J. Med.[1][3][4] Chem. 2015).[1][2]

### 3.1 Assay Principle

This homogeneous assay uses tritiated cholesteryl ester (<sup>3</sup>H]-CE) incorporated into HDL (donor).[1][2][3] The acceptor is biotinylated LDL.[2] When CETP transfers the <sup>3</sup>H]-CE from HDL to the biotinylated LDL, the LDL is captured by Streptavidin-coated SPA beads.[1][2][3][4]

The proximity of the isotope to the scintillant in the bead induces light emission.[2] **BMS-795311** inhibits this transfer, reducing the signal.[1][2][3][4]

## 3.2 Materials & Reagents

Reagent	Specification	Notes
CETP Source	Recombinant human CETP (rhCETP)	Final conc: ~0.5–1.0 nM
Donor	[ <sup>3</sup> H]-CE labeled HDL <sub>3</sub>	Prepared by incubating [ <sup>3</sup> H]-cholesteryl oleate with human plasma, then ultracentrifuging. [1][2][3]
Acceptor	Biotinylated LDL	LDL conjugated with biotin-LC-NHS.[1][2][3]
Inhibitor	BMS-795311	Dissolved in 100% DMSO.[1][2][3]
SPA Beads	Streptavidin-coated PVT beads	PerkinElmer or equivalent.[1][2][3]
Assay Buffer	10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4	Add 0.1% BSA or PEG to prevent non-specific binding. [2][4]

## 3.3 Experimental Procedure

- Compound Preparation:
  - Prepare a 10-point dilution series of **BMS-795311** in DMSO (e.g., from 10 μM down to 0.1 nM).[1][2][3][4]
  - Transfer 0.5 μL of compound to a 384-well white OptiPlate. Include DMSO-only wells (Max Signal) and No-CETP wells (Background).
- Reagent Mix:
  - Dilute rhCETP in Assay Buffer.[2]

- Add 10  $\mu$ L of rhCETP solution to the wells.
- Pre-incubation:[2][3] Incubate for 30 minutes at 25°C to allow **BMS-795311** to bind the CETP tunnel.
- Substrate Addition:
  - Prepare a mixture of [<sup>3</sup>H]-HDL (Donor) and Biotin-LDL (Acceptor) in Assay Buffer.[1][2][3]
  - Add 10  $\mu$ L of Substrate Mix to start the reaction.
  - Final Volume: 20.5  $\mu$ L.
- Reaction:
  - Incubate for 3–4 hours at 37°C. (Reaction must remain linear).
- Termination & Detection:
  - Add 10  $\mu$ L of Streptavidin-SPA beads (suspended in buffer with 0.1% Triton X-100 to stop the reaction).
  - Incubate for 1 hour at room temperature to allow bead settling and capture.
  - Read on a MicroBeta or TopCount scintillation counter.[2]

## Protocol B: Fluorometric Activity Assay

A non-radioactive alternative suitable for BSL-1 labs.[1][2][3] Uses self-quenched donors.[1][2][3][4]

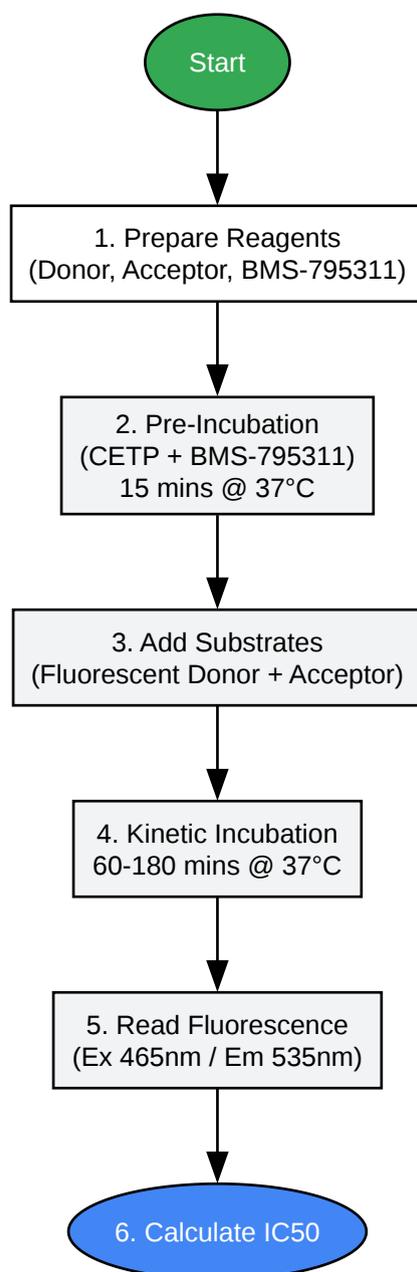
### 4.1 Assay Principle

The donor particle contains a fluorescent neutral lipid that is self-quenched in the core of the donor.[1][2][3] When CETP transfers this lipid to an acceptor (where it is diluted), the fluorescence is unquenched.[3][4] Inhibition by **BMS-795311** prevents the increase in fluorescence.[1][2][3]

### 4.2 Materials

- Commercially Available Kit: Roar Biomedical CETP Activity Assay (RB-CETP) or Sigma-Aldrich equivalent.[1][2][3]
- **BMS-795311** Stock: 10 mM in DMSO.[1][2][3]
- Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4.[2][4]

### 4.3 Workflow Diagram



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Caption: Step-by-step workflow for the Fluorometric CETP Inhibition Assay.

## 4.4 Experimental Procedure

- Plate Setup: Use a black 96-well or 384-well plate.
- **BMS-795311** Addition: Add 2  $\mu$ L of serially diluted **BMS-795311** to appropriate wells. (Final DMSO concentration should be <1%).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CETP Source: Add 48  $\mu$ L of rhCETP or diluted human plasma (1:50 dilution) to the wells.
  - Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to access the hydrophobic pocket before the lipid transfer competition begins.
- Substrate Initiation: Add 50  $\mu$ L of Master Mix containing Donor and Acceptor reagents.
- Kinetic Read:
  - Place immediately in a fluorescence plate reader pre-heated to 37°C.[\[2\]](#)
  - Excitation: 465 nm | Emission: 535 nm.[\[2\]](#)
  - Read every 5 minutes for 90 minutes.
- Quantification: Calculate the slope (RFU/min) of the linear portion of the curve.

## Data Analysis & Validation

### 5.1 IC<sub>50</sub> Calculation

- Normalize Data:
- Curve Fitting: Plot % Activity (y-axis) vs. log[**BMS-795311**] (x-axis).[\[1\]](#)[\[2\]](#)[\[3\]](#) Fit using a non-linear regression (4-parameter logistic model):

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 5.2 Acceptance Criteria (Self-Validating System)

- Z-Factor: Must be > 0.5 for the assay to be considered robust.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Reference Control: Run a known inhibitor like Torcetrapib ( $IC_{50}$  ~30-50 nM) or Anacetrapib alongside **BMS-795311**.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **BMS-795311** Expected Potency:
  - rhCETP (SPA/Fluoro): 2 – 10 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Whole Plasma: 100 – 300 nM (Shift due to high protein binding).[\[1\]](#)[\[2\]](#)[\[3\]](#)

### 5.3 Troubleshooting

Issue	Probable Cause	Solution
High Background	Non-specific transfer or degradation	Add 2 mM EDTA to inhibit PLTP (Phospholipid Transfer Protein) which can interfere. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Low Signal Window	Inactive CETP	CETP is unstable at 37°C for long periods without lipid. Keep CETP on ice until use.
$IC_{50}$ Shift > 10x	High Protein Binding	BMS-795311 is highly lipophilic. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Ensure BSA concentration in buffer is low (<0.1%) or account for the shift.

## References

- Qiao, J. X., et al. (2015).[\[2\]](#)[\[4\]](#) "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (**BMS-795311**)." Journal of Medicinal Chemistry, 58(22), 9010–9026.[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
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## Sources

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- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. Buy N-\[4-\(diethylamino\)phenyl\]-N'-\[2-\(trifluoromethyl\)phenyl\]urea \(EVT-4884256\) \[evitachem.com\]](#)
- [4. WO2020139914A1 - Methods for regulating potency of pluripotent stem cells and applications thereof - Google Patents \[patents.google.com\]](#)
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